![molecular formula C9H15N3O B2637249 1H-imidazol-2-yl(piperidin-4-yl)methanol CAS No. 1785022-28-7](/img/structure/B2637249.png)
1H-imidazol-2-yl(piperidin-4-yl)methanol
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Overview
Description
“1H-imidazol-2-yl(piperidin-4-yl)methanol” is a compound that contains an imidazole ring and a piperidine ring . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Piperidine is a cyclic secondary amine .
Molecular Structure Analysis
The molecular weight of “1H-imidazol-2-yl(piperidin-4-yl)methanol” is 181.24 . The InChI code is 1S/C9H15N3O/c13-8(9-11-5-6-12-9)7-1-3-10-4-2-7/h5-8,10,13H,1-4H2,(H,11,12) .Scientific Research Applications
Antimicrobial Agents
Compounds derived from 1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one, which is similar to your compound, have been found to have promising antibacterial and antifungal activity . These compounds were synthesized by in situ reduction of Schiff’s base of 5,6-dimethoxy indanone and 1-(piperidin-4-yl)-1H-benzo[d] imidazol-2(3H)-one .
Anti-HIV Agents
Benzimidazolone derivatives, which share a similar structure with your compound, have been found to exhibit anti-HIV activity . This suggests that your compound might also have potential as an anti-HIV agent.
Antitrichinellosis Agents
Benzimidazolone derivatives have also been found to have antitrichinellosis activity . This suggests that your compound might also have potential as an antitrichinellosis agent.
Antinociceptive Agents
Benzimidazolone derivatives have been found to have antinociceptive activity . This suggests that your compound might also have potential as an antinociceptive agent.
Antitumor Agents
Benzimidazolone derivatives have been found to exhibit antitumor activities . This suggests that your compound might also have potential as an antitumor agent.
NLRP3 Inhibitors
A study found that the 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold, which is similar to your compound, can be used as a novel NLRP3 inhibitor . NLRP3 inhibitors can inhibit NLRP3-dependent pyroptosis and IL-1β release, which are involved in the inflammatory response .
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
properties
IUPAC Name |
1H-imidazol-2-yl(piperidin-4-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c13-8(9-11-5-6-12-9)7-1-3-10-4-2-7/h5-8,10,13H,1-4H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGVSDXUFVJGQOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(C2=NC=CN2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-imidazol-2-yl(piperidin-4-yl)methanol |
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